N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simple thiophene compounds. For instance, a series of novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These compounds, including the one , were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, illustrating the complexity and specificity required in their synthesis (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography, are commonly used to confirm the geometry and electronic structure of these compounds. For example, two biologically active thiophene-3-carboxamide derivatives were structurally characterized, showing that the molecular conformation is locked by an intramolecular N-H...N hydrogen bond, eliminating conformational flexibility and potentially influencing their biological activities (Vasu et al., 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that modify their structure and, consequently, their physical and chemical properties. These reactions include cyclizations, acylations, and condensations with other organic molecules, leading to a wide range of derivatives with different properties and potential biological activities. For instance, reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles and acetylenic esters produced various benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009).
properties
IUPAC Name |
N-propan-2-yl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-10(2)18-16(21)14-11-6-3-4-7-12(11)23-17(14)19-15(20)13-8-5-9-22-13/h5,8-10H,3-4,6-7H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHRKMCNMRQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973515 |
Source
|
Record name | N-{3-[(Propan-2-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
5794-55-8 |
Source
|
Record name | N-{3-[(Propan-2-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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